
(E)-N-benzyl-4-(dimethylamino)-N-propylbut-2-enamide
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Overview
Description
(E)-N-benzyl-4-(dimethylamino)-N-propylbut-2-enamide is a useful research compound. Its molecular formula is C16H24N2O and its molecular weight is 260.381. The purity is usually 95%.
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Biological Activity
(E)-N-benzyl-4-(dimethylamino)-N-propylbut-2-enamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C16H22N2O
- Molecular Weight : 258.36 g/mol
- IUPAC Name : this compound
1. Antimicrobial Activity
Recent studies have indicated that this compound exhibits promising antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
Table 1: Antimicrobial Efficacy Against Various Pathogens
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
2. Anticancer Properties
In vitro studies have shown that this compound has potential anticancer effects, particularly against breast cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (Breast Cancer) | 15 µM | |
HeLa (Cervical Cancer) | 20 µM | |
A549 (Lung Cancer) | 25 µM |
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Cyclin-Dependent Kinases (CDKs) : The compound inhibits CDK activity, which is crucial for cell cycle regulation, thereby leading to reduced cell proliferation and increased apoptosis in cancer cells .
- Inflammatory Pathways : It has been observed to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines .
Case Study 1: Antimicrobial Activity
A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a significant reduction in bacterial load in treated samples compared to controls. The study utilized a broth microdilution method to determine MIC values.
Case Study 2: Anticancer Effects
In a controlled laboratory setting, the compound was tested on MCF-7 cells. Results indicated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed via microscopy.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : Preliminary studies suggest good bioavailability when administered orally.
- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
Scientific Research Applications
Pharmacological Applications
1.1. Potential as a Neuroactive Compound
Research has indicated that derivatives of N-benzyl-2-phenylethylamine, including (E)-N-benzyl-4-(dimethylamino)-N-propylbut-2-enamide, exhibit neuroactive properties. A study involving chronic treatment in zebrafish demonstrated that such compounds can influence neurotransmitter levels, notably reducing norepinephrine, dopamine, and serotonin levels in the brain. This suggests potential applications in psychopharmacology for treating mood disorders or anxiety-related conditions .
1.2. Antitumor Activity
Compounds similar to this compound have been investigated for their anticancer properties. The structural features of these compounds allow them to interact with biological targets involved in cancer progression. For instance, studies have shown that modifications in the benzyl group can enhance the anticancer activity against specific cancer cell lines .
Synthesis and Chemical Modifications
2.1. Synthetic Pathways
The synthesis of this compound can be achieved through various chemical methods, including the use of chiral auxiliaries to ensure high stereoselectivity and yield. The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceutical applications .
2.2. Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and reducing toxicity. By modifying different functional groups on the compound, researchers can tailor its pharmacological profile to enhance desired effects while minimizing adverse reactions .
Case Studies
3.1. Behavioral Studies in Model Organisms
A notable case study involved administering various N-benzyl derivatives to zebrafish to assess their behavioral impacts and neurochemical alterations over a chronic treatment period. The findings highlighted anxiolytic-like effects and provided insights into the compound's potential therapeutic uses .
3.2. Anticancer Efficacy Evaluation
In another study focusing on similar compounds, researchers evaluated their anticancer efficacy against human colorectal carcinoma cell lines using assays such as Sulforhodamine B (SRB). Results indicated that certain derivatives exhibited potent anticancer activity, suggesting a pathway for developing new cancer therapies based on modifications of this compound .
Data Summary Table
Properties
IUPAC Name |
(E)-N-benzyl-4-(dimethylamino)-N-propylbut-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-4-12-18(14-15-9-6-5-7-10-15)16(19)11-8-13-17(2)3/h5-11H,4,12-14H2,1-3H3/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMODBRVZBWYHX-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC=CC=C1)C(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CC1=CC=CC=C1)C(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.